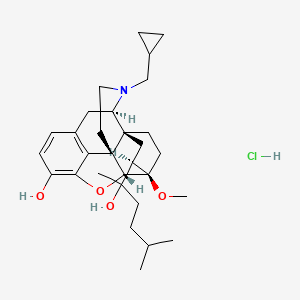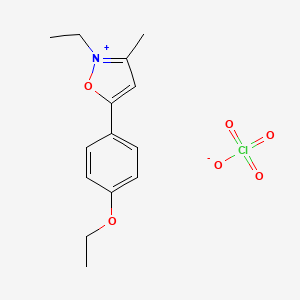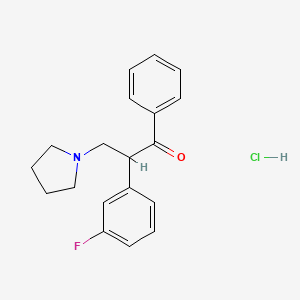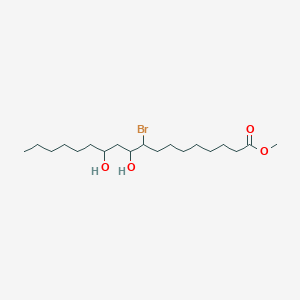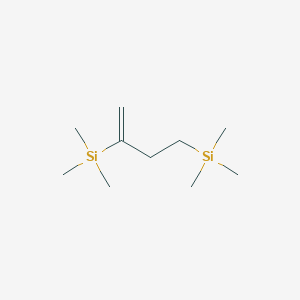
1-Butene, 2,4-bis-trimethylsilyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butene, 2,4-bis-trimethylsilyl is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a butene backbone. This compound is notable for its unique structural properties, which make it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butene, 2,4-bis-trimethylsilyl can be synthesized through the hydrosilylation of 1,4-butadiene with trimethylsilyl chloride in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the trimethylsilyl groups to the butene backbone .
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Butene, 2,4-bis-trimethylsilyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Simpler silane compounds.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
1-Butene, 2,4-bis-trimethylsilyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Butene, 2,4-bis-trimethylsilyl involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates, protect sensitive functional groups, and facilitate specific chemical transformations. The pathways involved often include the formation of transient silanol intermediates and the subsequent stabilization of reactive species .
Comparison with Similar Compounds
1,4-Bis(trimethylsilyl)butadiyne: Another organosilicon compound with similar applications but different structural properties.
2-Butene-1,4-diol, 2TMS derivative: A related compound with distinct reactivity and applications.
Uniqueness: 1-Butene, 2,4-bis-trimethylsilyl is unique due to its specific structural arrangement, which imparts distinct reactivity and stability. Its ability to undergo a wide range of chemical reactions and its versatility in various applications make it a valuable compound in both research and industrial settings .
Properties
CAS No. |
53304-31-7 |
|---|---|
Molecular Formula |
C10H24Si2 |
Molecular Weight |
200.47 g/mol |
IUPAC Name |
trimethyl(3-trimethylsilylbut-3-enyl)silane |
InChI |
InChI=1S/C10H24Si2/c1-10(12(5,6)7)8-9-11(2,3)4/h1,8-9H2,2-7H3 |
InChI Key |
WMEQUYVJHRHLRD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCC(=C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


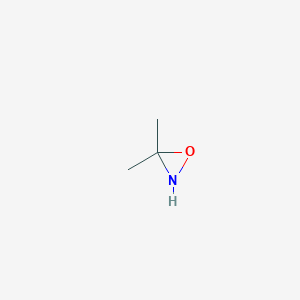

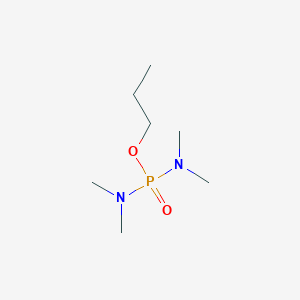
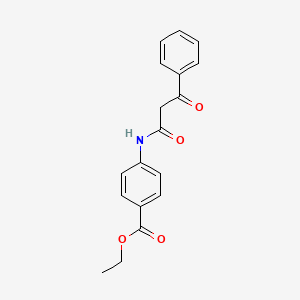
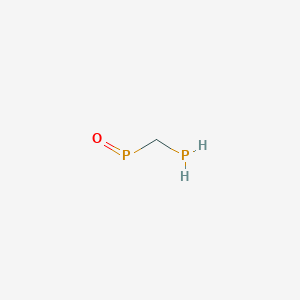
![1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14654510.png)
![Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14654511.png)

![Lithium, [(methylsulfinyl)(methylthio)methyl]-](/img/structure/B14654523.png)
![2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine](/img/structure/B14654530.png)
